1-(4-Chlorophenyl)-2-pyrrolidinone is a heterocyclic organic compound characterized by a pyrrolidinone ring substituted with a 4-chlorophenyl group. Its molecular formula is , and it has garnered attention for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties and biological activities. The compound is noted for its role as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry where it may exhibit analgesic and anti-inflammatory effects.
1-(4-Chlorophenyl)-2-pyrrolidinone can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It falls into the category of pyrrolidinones, which are cyclic amides containing a five-membered ring. The presence of the chlorophenyl group enhances its reactivity and interaction with biological systems, making it a subject of interest in both synthetic organic chemistry and pharmacology.
The synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through several methods:
The reaction conditions, such as temperature, pressure, and pH, are critical for optimizing the yield of 1-(4-Chlorophenyl)-2-pyrrolidinone. Catalysts may also be utilized to facilitate specific steps within the synthesis process.
The molecular structure of 1-(4-Chlorophenyl)-2-pyrrolidinone features a pyrrolidinone ring with a carbonyl group adjacent to a nitrogen atom. The presence of the 4-chlorophenyl group significantly influences its electronic properties and reactivity.
1-(4-Chlorophenyl)-2-pyrrolidinone is capable of undergoing various chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving desired products:
The mechanism of action for 1-(4-Chlorophenyl)-2-pyrrolidinone is largely dependent on its specific application in biological contexts. Research indicates that it may modulate pathways involved in pain perception and inflammation. Its structural similarity to other pharmacologically active compounds suggests potential interactions with receptors or enzymes that regulate these biological processes.
Relevant analyses indicate that 1-(4-Chlorophenyl)-2-pyrrolidinone exhibits notable biological activities, including potential antimicrobial and anticancer properties.
1-(4-Chlorophenyl)-2-pyrrolidinone has several significant applications:
The core synthetic challenge for 1-(4-chlorophenyl)-2-pyrrolidinone lies in constructing the lactam ring while incorporating the 4-chlorophenyl moiety at the N1 position. Two principal methodologies dominate contemporary synthesis:
Itaconic Acid Condensation: A six-step approach begins with the condensation of itaconic acid with 4-chlorobenzylamine, forming a Michael adduct that undergoes sequential esterification (MeOH/H⁺), reduction (NaBH₄), hydroxyl activation (SOCl₂), azidation (NaN₃), and Staudinger reduction (PPh₃/H₂O) to yield the target pyrrolidinone. This route suffers from moderate cumulative yields (40–45%) due to intermediate purification demands and hazardous azide handling [1].
Optimized Cyclization Pathways: A refined four-step sequence eliminates azide intermediates by employing direct reductive amination. After initial itaconic acid–4-chlorobenzylamine condensation, the carboxylic acid is converted to a mixed anhydride (ClCO₂Et/Et₃N) and subjected to borane reduction. This protocol achieves 73% yield via critical modifications:
Comparative Analysis of Ring Formation Methods:
Method | Steps | Overall Yield | Key Advantages | Operational Challenges |
---|---|---|---|---|
Itaconic Acid/Azide | 6 | 40–45% | Predictable stereochemistry | NaN₃ toxicity; intermediate instability |
Reductive Amination | 4 | 60–73% | Avoids azides; higher throughput | Sensitive to anhydrous conditions |
Grignard Cyclization | 5 | 37–45% | Tolerates electron-withdrawing groups | Moisture-sensitive reagents |
Grignard-based approaches utilize 4-chlorophenylmagnesium bromide reacting with N-protected 3-pyrrolidinones, followed by deprotection. Though versatile for C3-substituted analogs, this method requires strict anhydrous protocols and yields ≤45% due to epimerization risks [8].
Microwave irradiation revolutionizes pyrrolidinone synthesis by accelerating ring-forming reactions and improving regioselectivity. Key advancements include:
Ionic Liquid-Catalyzed Cyclocondensation: Using 1,1’-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride ([BBSI]Cl) in ethylene glycol, a three-component reaction between 4-chlorobenzaldehyde, aniline, and diethyl acetylenedicarboxylate delivers polysubstituted pyrrolidinones under microwave irradiation (100 W, 5 min). This method achieves 92% conversion versus 65% under conventional heating (60 min), attributed to:
Energy Efficiency Metrics:
Condition | Time | Yield | Energy Consumption (kJ/mol) | Byproducts |
---|---|---|---|---|
Conventional reflux | 60 min | 65% | 480 | 4–6 detected |
Microwave (100 W) | 5 min | 92% | 90 | ≤2 detected |
Solvent-Free Solid-State Reactions: Mechanochemical approaches utilize high-speed ball milling for Knoevenagel–Michael cascades. 4-Chlorobenzaldehyde, methylamine, and ethyl acrylate adsorb onto montmorillonite K10, generating 1-(4-chlorophenyl)-3-carbethoxypyrrolidin-2-one after 30 min milling. This eliminates volatile organic compounds (VOCs) and achieves 88% isolated yield with 99.7% purity by HPLC [6].
Chiral 1-(4-chlorophenyl)-2-pyrrolidinone derivatives serve as precursors to bioactive molecules like baclofen, necessitating enantioselective synthesis:
Enzymatic Resolution: Racemic 3-(4-chlorophenyl)-4-aminobutyric acid ethyl ester undergoes selective cyclization catalyzed by α-chymotrypsin in aqueous buffer (pH 7.4, 37°C). The (S)-enantiomer cyclizes to 4-(4-chlorophenyl)-2-pyrrolidinone with 98% ee, while the (R)-enantiomer remains unreacted (96% ee). Acidification (pH <2.0) partitions the lactam (organic phase) and ester (aqueous phase), enabling separation. Hydrolysis converts both to enantiopure baclofen precursors [3].
Microbial Resolution: Rhodococcus ruber DSM 44541 whole cells reduce 1-(4-chlorophenyl)pyrrolidin-2,5-dione to (R)-5-hydroxy-1-(4-chlorophenyl)pyrrolidin-2-one with 99% ee using glucose dehydrogenase cofactor recycling. Key parameters:
Immobilized Transaminases: Pyruvate-dependent transaminases covalently bound to chitosan beads resolve racemic 4-aminomethyl-1-(4-chlorophenyl)pyrrolidin-2-one. Dynamic kinetic resolution achieves 87% yield and >99% ee when coupled with an aldehyde racemization catalyst [1].
The lactam scaffold undergoes targeted modifications to expand structural diversity:
N-Alkylation and Acylation: Sodium hydride (2.2 eq) in THF deprotonates the lactam nitrogen, enabling alkylation with propargyl bromide (0°C → 25°C, 12 hr) to give 1-(4-chlorophenyl)-3-prop-2-yn-1-ylpyrrolidin-2-one (82% yield). Acylation occurs via ring-opening with acetic anhydride at 140°C, generating 4-(4-chlorophenyl)-2-acetamidobutanoate [1] [8].
C-4 Functionalization: Directed ortho-metalation at C-4 employs LDA (2.5 eq, −78°C) followed by electrophilic quenching. Representative transformations:
Electrophile | Product | Yield | Application |
---|---|---|---|
ClCH₂OCH₃ | 4-(Methoxymethyl)-1-(4-chlorophenyl)pyrrolidin-2-one | 75% | GABA uptake inhibitors |
(CH₃)₃SiCl | 4-(Trimethylsilyl)-1-(4-chlorophenyl)pyrrolidin-2-one | 68% | Radiolabeled probes |
D₂O | 4-Deutero-1-(4-chlorophenyl)pyrrolidin-2-one | 95% | Metabolic stability studies |
Halogenation for Cross-Coupling: Bromination (NBS/AIBN, CCl₄, reflux) selectively functionalizes the 4-chlorophenyl ring at the para-position. Subsequent Suzuki–Miyaura cross-coupling delivers biaryl derivatives like 1-(4-(pyridin-3-yl)phenyl)pyrrolidin-2-one, which show enhanced NMDA receptor affinity (IC₅₀ = 200 nM) [5].
Stereoselective C-3 Modification: Enantiopure 1-(4-chlorophenyl)-3-(bromomethyl)pyrrolidin-2-one undergoes nucleophilic displacement with azide, cyanide, or thiols. The 3-aminomethyl derivative binds muscarinic receptors (Kᵢ = 588 nM) when configured as (3R)-enantiomer [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0